molecular formula C25H34O6 B055710 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol CAS No. 124601-98-5

4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol

Cat. No.: B055710
CAS No.: 124601-98-5
M. Wt: 430.5 g/mol
InChI Key: IADVUVVIWYXFFK-FHEJEKGWSA-N
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Description

4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is a derivative of myo-inositol, a type of sugar alcohol that plays a crucial role in cellular processes. The addition of benzyl and cyclohexylidene groups to the myo-inositol structure enhances its chemical properties, making it useful for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol typically involves multiple steps, starting with the protection of hydroxyl groups on the myo-inositol molecule. The process includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of myo-inositol are protected using cyclohexylidene groups to form 1,2:5,6-di-O-cyclohexylidene-myo-inositol.

    Benzylation: The protected inositol is then subjected to benzylation, where a benzyl group is introduced at the 4-O position.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzyl or cyclohexylidene groups.

    Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce a wide range of functional groups .

Scientific Research Applications

4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol involves its interaction with specific molecular targets and pathways. The benzyl and cyclohexylidene groups enhance its ability to interact with cellular components, potentially affecting signaling pathways and cellular processes. detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1,23,4-Di-o-Isopropylidene-Myo-Inositol: Another derivative of myo-inositol with isopropylidene groups.

    1,24,5-Di-o-Isopropylidene-Myo-Inositol: Similar to the above but with different isopropylidene group positions.

    1,25,6-Di-o-Isopropylidene-Myo-Inositol: A close analog with isopropylidene groups at the 1,2 and 5,6 positions.

Properties

InChI

InChI=1S/C25H34O6/c26-18-19(27-16-17-10-4-1-5-11-17)21-23(31-25(29-21)14-8-3-9-15-25)22-20(18)28-24(30-22)12-6-2-7-13-24/h1,4-5,10-11,18-23,26H,2-3,6-9,12-16H2/t18-,19-,20-,21+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADVUVVIWYXFFK-FHEJEKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)O[C@H]3[C@H]([C@@H]([C@@H]4[C@@H]([C@H]3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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